3-Chloro-5-phenylcyclohex-2-en-1-one
Overview
Description
The compound 3-Chloro-5-phenylcyclohex-2-en-1-one is a chemical of interest in various research studies due to its potential applications and unique chemical properties. While the provided data does not directly discuss this exact compound, it includes information on structurally related compounds that can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar cyclohexenone derivatives.
Synthesis Analysis
The synthesis of related cyclohexenone derivatives often involves multi-component reactions or cyclization processes. For instance, one study describes the one-pot three-component synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives using ultrasound irradiation, which results in higher yields and shorter reaction times . Another study reports the synthesis of a novel compound, 2-chloro-3-phenyl-5,5-dimethylcyclohex-2-en-1-one, using techniques such as FT-IR, GC-Mass spectroscopy, and NMR . These methods highlight the versatility and efficiency of modern synthetic approaches for cyclohexenone derivatives.
Molecular Structure Analysis
The molecular structure of cyclohexenone derivatives is characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of 2-chloro-3-phenyl-5,5-dimethylcyclohex-2-en-1-one was determined using single-crystal XRD, revealing a non-planar structure with puckered rings . Similarly, the absolute molecular configuration of another related compound was investigated by X-ray crystallography, showing intermolecular hydrogen bonds . These studies demonstrate the importance of molecular structure characterization in understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of cyclohexenone derivatives can be inferred from studies on similar compounds. For instance, the addition of 2,4-dinitrobenzenesulphenyl chloride to a related compound resulted in a product with a specific configuration, indicating regioselectivity and the possibility of homoallylic participation in the reaction . This suggests that 3-Chloro-5-phenylcyclohex-2-en-1-one may also undergo specific chemical reactions that are influenced by its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexenone derivatives are closely related to their molecular structure. The crystal and molecular structures can influence properties such as solubility, melting point, and reactivity. For example, the crystal structure analysis of a related compound showed a quasi-chair conformation and the formation of a one-dimensional chain structure via intermolecular hydrogen bonding . These structural features can have a significant impact on the compound's physical state and its interactions with other molecules.
Scientific Research Applications
Photo-Oxidation Studies
One significant area of research involving 3-Chloro-5-phenylcyclohex-2-en-1-one is in photo-oxidation processes. A study by Fekarurhobo and Obomanu (2002) explored the photo-oxidation of 2-methyl-1-phenylcyclohexene, highlighting the reaction mechanisms involved when singlet oxygen reacts with similar compounds, leading to various hydroperoxides (Fekarurhobo & Obomanu, 2002).
Synthetic Applications
In synthetic chemistry, the compound serves as a building block for creating novel structures. Research by Ceylan et al. (2009) demonstrated the addition of hypobromous acid to 1-phenylcycloalkenes, including mechanisms relevant to compounds structurally related to 3-Chloro-5-phenylcyclohex-2-en-1-one, producing a mixture of brominated products and α,β-unsaturated ketones, which are useful in various synthetic applications (Ceylan et al., 2009).
Molecular Structure Analysis
The study of molecular structures and crystallography also finds an application for this compound. For instance, Wang et al. (2014) synthesized 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives using 5-phenylcyclohexane-1,3-dione, highlighting the detailed crystal structures obtained, which contribute to our understanding of molecular interactions and design of molecular materials (Wang et al., 2014).
Catalytic Activity in Organic Synthesis
Additionally, the compound's derivatives have been explored for their catalytic activities. Saka et al. (2013) described the synthesis and catalytic activity of new phthalocyanine complexes in the oxidation of cyclohexene, where derivatives structurally related to 3-Chloro-5-phenylcyclohex-2-en-1-one showed potential as catalysts in organic synthesis (Saka et al., 2013).
properties
IUPAC Name |
3-chloro-5-phenylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOEBVFJJPTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399979 | |
Record name | 3-chloro-5-phenylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-phenylcyclohex-2-en-1-one | |
CAS RN |
51367-64-7 | |
Record name | 3-chloro-5-phenylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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